1-(5-Phenylmethoxythiophen-2-yl)ethanone
Description
1-(5-Phenylmethoxythiophen-2-yl)ethanone is a thiophene-based acetophenone derivative characterized by a phenylmethoxy group at the 5-position of the thiophene ring and an acetyl (ethanone) group at the 2-position.
- Friedel-Crafts acylation for introducing the acetyl group to aromatic systems .
- Nucleophilic substitution or condensation reactions to attach substituents like phenylmethoxy groups .
Key structural features include:
- Thiophene core: Enhances electronic delocalization and stability.
- Phenylmethoxy group: Provides steric bulk and influences solubility (lipophilic character).
- Ethanone moiety: A reactive ketone group that can participate in further chemical modifications.
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(5-phenylmethoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O2S/c1-10(14)12-7-8-13(16-12)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
SFQJQWFWQJSJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Phenylmethoxythiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a phenylmethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
1-(5-Phenylmethoxythiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
1-(5-Phenylmethoxythiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-Phenylmethoxythiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The phenylmethoxy group in the target compound is electron-donating, enhancing the thiophene ring’s electron density compared to chloro or oxadiazole substituents (electron-withdrawing) in analogs like .
- Bioactivity : Compounds with heterocyclic appendages (e.g., oxadiazole in ) exhibit marked anticancer activity, while simpler analogs (e.g., ) lack reported biological data.
- Synthetic Complexity: The biphenyl ethanone derivative requires multi-step synthesis, whereas thiophene-based analogs utilize straightforward acylation or cyclization.
Physical and Chemical Properties
Table 2: Comparative Physical Data
Key Observations:
- Lipophilicity: The phenylmethoxy group in the target compound increases lipophilicity compared to hydroxy- or amino-substituted analogs .
- Thermal Stability: Melting points correlate with crystallinity; amino/hydroxy substituents (e.g., ) promote hydrogen bonding, raising melting points.
Table 3: Activity Comparison
Key Observations:
- Thiophene-Oxadiazole Hybrids : Exhibit enhanced anticancer activity due to dual heterocyclic pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
